molecular formula C9H10N2O3 B15214274 Ethyl 2-oxo-3-(pyridazin-4-yl)propanoate CAS No. 90557-97-4

Ethyl 2-oxo-3-(pyridazin-4-yl)propanoate

Cat. No.: B15214274
CAS No.: 90557-97-4
M. Wt: 194.19 g/mol
InChI Key: BWIXVAOEDHROEF-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-3-(pyridazin-4-yl)propanoate is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-3-(pyridazin-4-yl)propanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyridazinone ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol. The reaction can be catalyzed by acids or bases to enhance the yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-3-(pyridazin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The pyridazinone ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-oxo-3-(pyridazin-4-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Pyridazine derivatives, including this compound, have shown potential as therapeutic agents for various diseases, including cancer, cardiovascular diseases, and neurological disorders.

    Industry: The compound can be used in the development of agrochemicals, such as herbicides and insecticides, due to its biological activity.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3-(pyridazin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-oxo-3-(pyridazin-4-yl)propanoate can be compared with other pyridazine derivatives, such as:

    Pyridazinone: Known for its broad spectrum of biological activities, including anti-inflammatory and anticancer properties.

    Pyridazine: A simpler derivative that serves as a core structure for many biologically active compounds.

    Pyrimidine and Pyrazine: Other diazine derivatives with similar structures but different biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.

Properties

CAS No.

90557-97-4

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

ethyl 2-oxo-3-pyridazin-4-ylpropanoate

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)5-7-3-4-10-11-6-7/h3-4,6H,2,5H2,1H3

InChI Key

BWIXVAOEDHROEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1=CN=NC=C1

Origin of Product

United States

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